NAME
|
1949
|
Name
|
|
Quantity
|
0 mmol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1P(=O)C2CCCCC2
|
Name
|
|
Quantity
|
0.2 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C(=O)Oc1ccccc1
|
Name
|
dcype
|
Quantity
|
0.02 mmol
|
Type
|
reagent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O=P(c1ccccc1)(C2CCCCC2)C3CCCCC3
|
Type | Value | Analysis |
---|---|---|
YIELD | 97 |
Type
|
CUSTOM
|
Details
|
isolated yield
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |